Amiodarone is a benzofuran derivative, anti-arrhythmic drug used commonly in a variety of settings. Most known for its approved indication in life-threatening ventricular arrhythmias, it is also used off-label in the outpatient and inpatient setting for atrial fibrillation. Because of its ability to cause serious toxicity and possibly death, amiodarone use should be reserved for its approved indications, according to prescribing information.
Amiodarone is an Antiarrhythmic. The mechanism of action of amiodarone is as a Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2D6 Inhibitor.
Amiodarone is a potent arrhythmia suppressing agent that has been clearly linked to several distinct forms of drug induced liver disease.
Amiodarone is an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.
An antianginal and antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting Na,K-activated myocardial adenosine triphosphatase. There is a resulting decrease in heart rate and in vascular resistance.
An antianginal and class III antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting POTASSIUM CHANNELS and VOLTAGE-GATED SODIUM CHANNELS. There is a resulting decrease in heart rate and in vascular resistance.
See also: Amiodarone Hydrochloride (has salt form).
Amiodarone
CAS No.: 1951-25-3
VCID: VC0518653
Molecular Formula: C25H29I2NO3
Molecular Weight: 645.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Amiodarone is a potent antiarrhythmic medication primarily used to treat and prevent various types of cardiac dysrhythmias, including ventricular tachycardia, ventricular fibrillation, atrial fibrillation, and paroxysmal supraventricular tachycardia . It is classified as a class III antiarrhythmic agent due to its mechanism of action, which involves prolonging the repolarization phase of the cardiac action potential by blocking potassium channels . Mechanism of ActionAmiodarone's mechanism of action is multifaceted, involving several effects on the heart:
Uses and IndicationsAmiodarone is primarily used for treating life-threatening ventricular arrhythmias, such as ventricular fibrillation and ventricular tachycardia . It is also used off-label for atrial fibrillation in certain cases . Due to its potential for serious side effects, its use is generally reserved for significant ventricular arrhythmias . Dosage FormsAmiodarone is available in several dosage forms: Side Effects and ToxicityAmiodarone can cause a range of side effects, from mild to severe:
Pregnancy and BreastfeedingAmiodarone should be used with caution during pregnancy and breastfeeding due to potential risks to the fetus or infant . Metabolism and PharmacokineticsAmiodarone undergoes extensive metabolism, primarily through oxidative processes mediated by CYP3A4 and CYP2C8, producing active metabolites like desethylamiodarone (DEA) . It also undergoes glucuronidation, increasing its water solubility for elimination . The drug's high lipid solubility and extensive tissue binding contribute to its long half-life and prolonged effects . Drug InteractionsAmiodarone can interact with various medications, including digoxin, warfarin, and other antiarrhythmics, potentially leading to increased toxicity or reduced efficacy . Monitoring is essential when co-administering these drugs. Research Findings and Clinical GuidelinesAmiodarone remains a favored option for managing certain arrhythmias due to its effectiveness, despite its potential for serious side effects . Clinical guidelines emphasize the importance of careful patient selection and monitoring when prescribing amiodarone . Clinical Trials and StudiesNumerous studies have evaluated amiodarone's efficacy and safety in various arrhythmic conditions. These studies highlight its role in managing life-threatening arrhythmias but also underscore the need for careful management of side effects . Data Table: Key Features of Amiodarone
This table summarizes key aspects of amiodarone, highlighting its chemical properties, clinical uses, side effects, and pharmacokinetics. |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1951-25-3 | ||||||||||||||||||
Product Name | Amiodarone | ||||||||||||||||||
Molecular Formula | C25H29I2NO3 | ||||||||||||||||||
Molecular Weight | 645.3 g/mol | ||||||||||||||||||
IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone | ||||||||||||||||||
Standard InChI | InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3 | ||||||||||||||||||
Standard InChIKey | IYIKLHRQXLHMJQ-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | ||||||||||||||||||
Canonical SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | ||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||
Boiling Point | 100 | ||||||||||||||||||
Melting Point | 156 | ||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||
Solubility | Low 4.76e-03 g/L |
||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||
Synonyms | Amiobeta Amiodarex Amiodarona Amiodarone Amiodarone Hydrochloride Amiohexal Aratac Braxan Corbionax Cordarex Cordarone Hydrochloride, Amiodarone Kordaron L 3428 L-3428 L3428 Ortacrone Rytmarone SKF 33134 A SKF 33134-A SKF 33134A Tachydaron Trangorex |
||||||||||||||||||
Reference | 1: Lee HC, Lo HC, Lo DM, Su MY, Hu JR, Wu CC, Chang SN, Dai MS, Tsai CT, Tsai HJ. Amiodarone Induces Overexpression of Similar to Versican b to Repress the EGFR/Gsk3b/Snail Signaling Axis during Cardiac Valve Formation of Zebrafish Embryos. PLoS One. 2015 Dec 9;10(12):e0144751. doi: 10.1371/journal.pone.0144751. eCollection 2015. PubMed PMID: 26650936. 2: Claro JC, Candia R, Rada G, Baraona F, Larrondo F, Letelier LM. Amiodarone versus other pharmacological interventions for prevention of sudden cardiac death. Cochrane Database Syst Rev. 2015 Dec 8;12:CD008093. [Epub ahead of print] Review. PubMed PMID: 26646017. 3: Theodoraki A, Vanderpump MP. Thyrotoxicosis associated with the use of amiodarone: the utility of ultrasound in patient management. Clin Endocrinol (Oxf). 2015 Dec 7. doi: 10.1111/cen.12988. [Epub ahead of print] PubMed PMID: 26642425. 4: Aboul-Fotouh GI, Zickri MB, Metwally HG, Ibrahim IR, Kamar SS, Sakr W. Therapeutic Effect of Adipose Derived Stem Cells versus Atorvastatin on Amiodarone Induced Lung Injury in Male Rat. Int J Stem Cells. 2015 Nov;8(2):170-80. doi: 10.15283/ijsc.2015.8.2.170. PubMed PMID: 26634065; PubMed Central PMCID: PMC4651281. 5: Elikowski W, Małek M, Skowroński M, Wróblewski D, Skrzywanek P, Zawilska K. [Hemoptysis during concomitant treatment with rivaroxaban and amiodarone in a patient with a history of pulmonary disease]. Pol Merkur Lekarski. 2015 Oct;39(232):227-30. Polish. PubMed PMID: 26608490. 6: Kaderli RM, Fahrner R, Christ ER, Stettler C, Fuhrer J, Martinelli M, Vogt A, Seiler CA. Total Thyroidectomy for Amiodarone-induced Thyrotoxicosis in the Hyperthyroid State. Exp Clin Endocrinol Diabetes. 2015 Nov 17. [Epub ahead of print] PubMed PMID: 26575117. 7: Rusinova R, Koeppe RE 2nd, Andersen OS. A general mechanism for drug promiscuity: Studies with amiodarone and other antiarrhythmics. J Gen Physiol. 2015 Dec;146(6):463-75. doi: 10.1085/jgp.201511470. Epub 2015 Nov 16. PubMed PMID: 26573624; PubMed Central PMCID: PMC4664825. 8: Witkowski M, Mochmann HC, Rauch U, Knie W, Landmesser U, Skurk C. Acute Thrombotic Occlusion of the Left Brachial Artery After Intra-Arterial Administration of Amiodarone. Crit Care Med. 2015 Nov 13. [Epub ahead of print] PubMed PMID: 26571183. 9: Abuzaid A, Saad M, Ayan M, Kabach A, Mahfood Haddad T, Smer A, Arouni A. Corrigendum to "Acute Amiodarone Pulmonary Toxicity after Drug Holiday: A Case Report and Review of the Literature". Case Rep Cardiol. 2015;2015:182154. doi: 10.1155/2015/182154. Epub 2015 Oct 19. PubMed PMID: 26558115; PubMed Central PMCID: PMC4629011. 10: Adelborg K, Ebbehøj E, Nielsen JC, Grove EL. [Treatment with amiodarone]. Ugeskr Laeger. 2015 Jun 8;177(24):1168-71. Danish. PubMed PMID: 26554056. | ||||||||||||||||||
PubChem Compound | 2157 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume